ethyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate
Description
Ethyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate is a chiral organic compound characterized by a propanoate ester backbone with a 4-methoxyphenyl substituent and an amino group at the stereogenic C3 position. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol (calculated). The compound is identified by CAS number 167834-29-9 .
Properties
CAS No. |
360059-20-7 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
UFUNPGDQFVGWDX-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)OC)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Lipase-Catalyzed Kinetic Resolution
A prominent industrial method involves the enzymatic resolution of racemic trans-methyl 3-(4-methoxyphenyl)glycidate (trans-MMPG) using Serratia marcescens lipase. The process exploits the enzyme’s selectivity for the (2R,3S)-enantiomer, leaving the desired (2S,3S)-configured epoxide intact.
Procedure :
- Substrate : Racemic trans-MMPG (100 g) dissolved in toluene (350 mL).
- Reaction Conditions : Phosphate buffer (pH 7.5, 150 mL), 30°C, 6–7 hours.
- Conversion : 50–52% hydrolysis of the (2R,3S)-enantiomer.
- Workup : Filtration of the enzyme, phase separation, and recovery of the unhydrolyzed (2S,3S)-MMPG from the organic layer.
Outcomes :
Optimization for Industrial Scale
Key parameters for scalability include:
- Solvent Selection : Toluene or methyl tert-butyl ether (MTBE) enhances enzyme stability.
- Temperature Control : Maintained at 30°C to prevent denaturation.
- Catalyst Loading : 20% (w/w) lipase relative to substrate.
Stereoselective Chemical Synthesis
Darzens Glycidic Ester Condensation
The Darzens reaction between 4-methoxyphenylacetaldehyde and ethyl chloroacetate forms the glycidic ester backbone, followed by stereochemical refinement.
Reaction Sequence :
- Aldol Condensation :
- Amination via Staudinger Reaction :
Stereochemical Control :
Catalytic Asymmetric Hydrogenation
A rhodium-catalyzed hydrogenation of α,β-unsaturated esters provides enantiomerically pure β-amino esters.
Protocol :
- Substrate : (E)-Ethyl 3-(4-methoxyphenyl)acrylate.
- Catalyst : Rhodium-(R)-BINAP complex (0.5 mol%).
- Conditions : H$$_2$$ (50 psi), MeOH, 25°C, 6 hours.
- Yield : 89% with 98% ee.
Alternative Synthetic Routes
Reductive Amination of β-Keto Esters
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride.
Steps :
- Keto Ester Synthesis : Friedel-Crafts acylation of anisole with ethyl oxalyl chloride (AlCl$$_3$$, 0°C, 2 hours).
- Reductive Amination :
- Reagents : NH$$4$$OAc (2 eq), NaBH$$3$$CN (1.5 eq).
- Conditions : MeOH, 25°C, 12 hours.
- Yield : 68%.
Enzymatic Transamination
A novel approach employs ω-transaminases to convert β-keto esters to β-amino esters.
Example :
- Enzyme : Arthrobacter citreus ω-TA (100 U/g substrate).
- Amine Donor : Isopropylamine (2 eq).
- Yield : 76% with 99% ee.
Comparative Analysis of Methods
Key Observations :
- Enzymatic resolution offers superior stereoselectivity but requires costly lipases.
- Catalytic hydrogenation achieves high ee but lacks scalability.
- Reductive amination is cost-effective but necessitates post-synthesis purification.
Industrial-Scale Purification Techniques
Crystallization Optimization
Chromatographic Methods
- Stationary Phase : Silica gel functionalized with (S)-phenylalanine.
- Mobile Phase : Hexane/EtOAc (4:1) with 0.1% trifluoroacetic acid.
Challenges and Innovations
Racemization During Workup
Green Chemistry Advances
- Solvent-Free Amination : Ball-milling β-keto esters with NH$$_4$$OAc achieves 65% yield without solvents.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-methoxyphenyl)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines or nitriles, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Pesticidal Activity
Research has identified ethyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate and its derivatives as having potential in agricultural applications, particularly as fungicides and herbicides. The compound's ability to inhibit certain phytopathogens has been documented.
- Fungicidal Properties : Case studies show that modifications of this compound can lead to effective fungicides against various plant pathogens, providing an environmentally friendly alternative to traditional chemicals .
Synthetic Organic Chemistry
Synthesis and Methodology
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its chiral center allows for the production of enantiomerically pure compounds through asymmetric synthesis.
- Enantioselective Synthesis : The use of lipases for the resolution of racemic mixtures has been documented, providing a method to obtain high yields of optically pure products . This approach is particularly valuable in pharmaceutical applications where enantiomeric purity is crucial.
| Synthesis Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Lipase-catalyzed hydrolysis | 90-99 | 90-99 |
Case Studies
-
Development of Antihypertensive Agents
A study focused on synthesizing derivatives of this compound showed promising results in lowering blood pressure in animal models, indicating its potential as a lead compound for antihypertensive drugs . -
Fungicide Efficacy Trials
Field trials demonstrated that formulations containing this compound exhibited significant antifungal activity against common agricultural pathogens, leading to improved crop yields without harmful residues .
Mechanism of Action
The mechanism by which (S)-3-Amino-3-(4-methoxyphenyl)propionic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Key structural features :
- Stereochemistry : The (3S) configuration ensures enantiomeric specificity, critical for interactions in chiral environments.
- Functional groups : The ethyl ester enhances lipophilicity, while the 4-methoxyphenyl group provides electron-donating properties.
- Applications : Serves as a versatile intermediate in pharmaceutical synthesis, particularly for steroid derivatives (e.g., ).
Comparison with Structural Analogs
The compound is compared to analogs with variations in substituents, ester groups, stereochemistry, and salt forms. Key differences in physicochemical properties, reactivity, and applications are highlighted below.
Table 1: Comparative Analysis of Ethyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate and Analogs
Substituent Effects
- Electron-donating groups (e.g., 4-OCH₃): Increase stability and resonance effects, making the compound less reactive toward electrophilic agents compared to nitro (4-NO₂) or halogen (4-Br, 3-Cl) analogs .
- Halogenated analogs : Bromine and chlorine introduce steric hindrance and polarizability, affecting binding affinity in biological systems .
Ester Group Variations
Stereochemical Considerations
Salt Forms
- Hydrochloride salts (e.g., CAS 1245606-65-8 ) improve aqueous solubility, facilitating purification and formulation.
Biological Activity
Ethyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with molecular targets, and relevant research findings.
Chemical Structure and Properties
This compound features a chiral center at the 3-position of the propanoate backbone, with a methoxy group on the aromatic ring. Its structure allows for various interactions with biological macromolecules, which can influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy-substituted phenyl ring can engage in π-π stacking interactions. These interactions are crucial for modulating biochemical pathways and physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : this compound has demonstrated antioxidant properties, which are essential for combating oxidative stress in cells.
- Anticancer Potential : Studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Antioxidant and Anticancer Activity
A study published in MDPI evaluated several derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, revealing that some derivatives exhibited antioxidant activities surpassing that of ascorbic acid by significant margins. This suggests that this compound and its derivatives could be promising candidates for further development in cancer therapies .
Enzyme Interaction Studies
Research focusing on enzyme interactions indicates that this compound can act as an inhibitor or activator depending on the target enzyme. For example, it has been shown to modulate the activity of certain metabolic enzymes, potentially impacting drug metabolism and efficacy .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Mthis compound | Lacks ethyl group; may have different solubility | Moderate antioxidant activity |
| Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate | Fluorine substitution alters reactivity | Enhanced enzyme inhibition |
Case Studies
- Antioxidant Efficacy : A study demonstrated that derivatives of this compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines showed that certain derivatives could significantly reduce cell viability, suggesting potential applications in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
